molecular formula C14H19N3O B11729183 N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11729183
M. Wt: 245.32 g/mol
InChI Key: STLJEVMXDVTBOY-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3-methoxybenzyl group and an isopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 3-methoxybenzylamine with an appropriate pyrazole derivative. One common method is the condensation of 3-methoxybenzylamine with 1-(propan-2-yl)-1H-pyrazole-5-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzyl)-1H-pyrazol-5-amine: Lacks the isopropyl group.

    N-(3-methoxybenzyl)-1-(methyl)-1H-pyrazol-5-amine: Contains a methyl group instead of an isopropyl group.

    N-(3-methoxybenzyl)-1-(ethyl)-1H-pyrazol-5-amine: Contains an ethyl group instead of an isopropyl group.

Uniqueness

N-(3-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both the 3-methoxybenzyl group and the isopropyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C14H19N3O/c1-11(2)17-14(7-8-16-17)15-10-12-5-4-6-13(9-12)18-3/h4-9,11,15H,10H2,1-3H3

InChI Key

STLJEVMXDVTBOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)OC

Origin of Product

United States

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